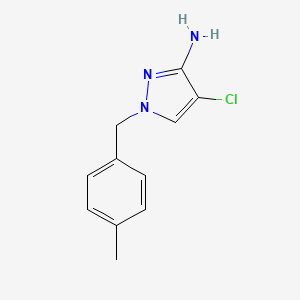

4-chloro-1-(4-methylbenzyl)-1H-pyrazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the pyrazole ring and the various functional groups attached to it. For example, the chloro group might be susceptible to nucleophilic substitution reactions, while the amine group might participate in acid-base reactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Spectroscopic Studies

4-Chloro-1-(4-methylbenzyl)-1H-pyrazol-3-amine and its derivatives are often synthesized for various research purposes. For instance, Özkınalı et al. (2018) synthesized pyrazole Schiff bases containing azo groups, which were characterized using different spectroscopic techniques. This research contributes to the understanding of the molecular structure and properties of such compounds (Özkınalı et al., 2018).

Mechanism of Aminocarbene Formation

In the study of metal complexes, this compound derivatives play a crucial role. Canovese et al. (1997) explored the mechanism of aminocarbene formation by nucleophilic attack on isocyanide ligands in platinum(II) 2-pyrazyl and 4-pyridyl complexes, providing insights into the kinetics and proposed mechanisms of such reactions (Canovese et al., 1997).

GPR39 Agonists Discovery

In the field of pharmacology, this compound derivatives have been identified as novel GPR39 agonists. Sato et al. (2016) characterized the signaling of these compounds and revealed the role of zinc as an allosteric potentiator of small-molecule-induced activation of GPR39 (Sato et al., 2016).

Polymer-Supported Quenching Reagents

In the field of organic synthesis, these compounds are used for developing polymer-supported quenching reagents. Hodges et al. (1997) described their use in quenching excess reactants and removing impurities from crude reaction products (Hodges et al., 1997).

Chemoselectivity in Amination

Shen et al. (2010) studied the chemoselectivity in the amination of 4-chloroquinazolines with 3-amino-1H-pyrazoles, highlighting the selective amination processes involving these compounds (Shen et al., 2010).

Cytotoxic Activity

Deady et al. (2003) explored the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, including derivatives of this compound. Their research contributes to the understanding of the growth inhibitory properties of these compounds against various cancer cell lines (Deady et al., 2003).

One-Pot Synthesis Methodologies

Becerra et al. (2021) reported an efficient one-pot synthesis methodology involving this compound derivatives, showcasing the operational simplicity and efficiency of this methodology (Becerra et al., 2021).

Conformational and NBO Analysis

In the field of theoretical chemistry, Channar et al. (2019) conducted a study on the synthesis, conformational analysis, and NBO analysis of 4-chloro-3,5-dimethyl-1H-pyrazol-1-yl derivatives, providing valuable insights into their molecular properties (Channar et al., 2019).

Wirkmechanismus

The mechanism of action of this compound would depend on its intended use. For example, many pyrazole compounds are used in medicinal chemistry due to their ability to bind to various biological targets. The specific mechanism of action would depend on the structure of the compound and the nature of the target .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-chloro-1-[(4-methylphenyl)methyl]pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c1-8-2-4-9(5-3-8)6-15-7-10(12)11(13)14-15/h2-5,7H,6H2,1H3,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWILXXDWMPFKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C(=N2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2,3,4,5,6-pentachlorobenzoate](/img/structure/B2861140.png)

![2-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2861143.png)

![ethyl 2-[({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B2861145.png)

![4-[benzyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2861146.png)

![1-{[(6-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2861147.png)

![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2861154.png)